REACTION_CXSMILES
|
[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][O:5]1)=[CH2:2].[N+](=C[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N-].[CH3:18]COCC>C([O-])(=O)C.[Rh+3].C([O-])(=O)C.C([O-])(=O)C>[O:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH:4]1[O:3][CH:1]1[CH2:18][CH:2]1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:3.4.5.6|
|
Name
|
|
Quantity
|
0.75 mol
|
Type
|
reactant
|
Smiles
|
C(=C)OC1OCCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Rh+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
DISTILLATION
|
Details
|
is then distilled at 50-90° C.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
DISTILLATION
|
Details
|
is redistilled at 80-84° C.
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
O1C(CCCC1)OC1C(C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |